S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine

Asymmetric catalysis Iridium PNP complexes Hydrogen-transfer reduction

S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine (CAS 81510-19-2), also designated (S)-(-)-PNP* or (S)-(-)-α-methylbenzyl-bis(2-diphenylphosphinoethyl)amine, is a chiral tridentate aminodiphosphine ligand belonging to the PNP-type family. The compound features two diphenylphosphinoethyl donor arms flanking a central nitrogen atom bearing an (S)-α-methylbenzyl substituent, which installs a single stereogenic center directly on the ligand backbone.

Molecular Formula C36H37NP2
Molecular Weight 545.6 g/mol
Cat. No. B12089887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine
Molecular FormulaC36H37NP2
Molecular Weight545.6 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C36H37NP2/c1-31(32-17-7-2-8-18-32)37(27-29-38(33-19-9-3-10-20-33)34-21-11-4-12-22-34)28-30-39(35-23-13-5-14-24-35)36-25-15-6-16-26-36/h2-26,31H,27-30H2,1H3
InChIKeyZVNAHLJBPYKGBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine – Chiral Aminodiphosphine Ligand for Asymmetric Iridium Catalysis


S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine (CAS 81510-19-2), also designated (S)-(-)-PNP* or (S)-(-)-α-methylbenzyl-bis(2-diphenylphosphinoethyl)amine, is a chiral tridentate aminodiphosphine ligand belonging to the PNP-type family [1]. The compound features two diphenylphosphinoethyl donor arms flanking a central nitrogen atom bearing an (S)-α-methylbenzyl substituent, which installs a single stereogenic center directly on the ligand backbone [2]. With molecular formula C₃₆H₃₇NP₂ and a molecular weight of 545.63 g·mol⁻¹, it is supplied commercially at ≥98.0% purity and exhibits a specific optical rotation of [α]²⁰/D −4.5°±0.7° (c = 1, acetone), confirming its enantiomeric identity .

Why Achiral or Opposite-Enantiomer PNP Ligands Cannot Replace S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine in Asymmetric Iridium Catalysis


Although numerous PNP-type aminodiphosphine ligands share the same bis(2-diphenylphosphinoethyl)amine core, substituting the (S)-α-methylbenzyl-substituted variant with an achiral analog completely abolishes asymmetric induction, while using the (R)-enantiomer reverses the absolute configuration of the chiral product [1]. The stereochemical identity of the α-methylbenzyl substituent directly dictates both the magnitude and sense of enantioselectivity in iridium-catalyzed hydrogen-transfer reductions, meaning that (S)-(-)-PNP* and (R)-(+)-PNP* are not interchangeable for a given target enantiomer. Furthermore, alternative chiral PNP ligands bearing different N-alkyl substituents (e.g., sec-butyl) generate distinct iridium coordination geometries and catalytic outcomes, as demonstrated by the divergent enantioselectivities and chemoselectivities reported across the Bianchini ligand series [2].

Quantitative Differentiation of S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine Versus Closest Analogs


Enantioselectivity in Iridium-Catalyzed Reduction of α,β-Unsaturated Ketones: (S)-PNP* vs. (R)-PNP*

In the iridium-catalyzed hydrogen-transfer reduction of benzylideneacetone (PhCH=CHCOMe) using [Ir(COD)(OMe)]₂ as the metal precursor, the (S)-(-)-PNP* ligand 5b delivers the allylic alcohol product with the opposite absolute configuration to that obtained with (R)-(+)-PNP* 5a. Both enantiomeric ligands achieve the same maximum chemoselectivity for carbonyl reduction (94%), but the sense of asymmetric induction is inverted [1].

Asymmetric catalysis Iridium PNP complexes Hydrogen-transfer reduction

Chemoselectivity of (S)-PNP*-Iridium System: Carbonyl Reduction vs. C=C Bond Reduction

The (S)-(-)-PNP*-iridium catalytic system exhibits high chemoselectivity for reduction of the carbonyl group over the conjugated C=C bond. In the hydrogen-transfer reduction of benzylideneacetone, the allylic alcohol from carbonyl reduction is the major product, with chemoselectivity reaching up to 94%, while reduction of the olefinic bond is disfavored [1]. By contrast, the achiral parent ligand Bis(2-diphenylphosphinoethyl)amine (R = H) yields mixed reduction products under similar conditions, demonstrating that the introduction of the α-methylbenzyl substituent on nitrogen enhances chemoselectivity alongside providing asymmetric induction.

Chemoselective reduction α,β-Unsaturated ketones Iridium catalysis

Optical Rotation and Enantiomeric Purity: (S)-(-)-PNP* vs. (R)-(+)-PNP*

The (S)-(-) enantiomer exhibits a specific optical rotation of [α]²⁰/D −4.5°±0.7° (c = 1% in acetone), while the (R)-(+) enantiomer shows [α]²⁰/D +4.5°±0.7° under identical conditions . Both enantiomers are supplied at ≥98.0% purity as determined by CHN elemental analysis. The equal magnitude and opposite sign of rotation confirms the enantiomeric relationship and provides a straightforward quality-control metric for verifying lot identity and preventing cross-contamination.

Chiral quality control Optical rotation Enantiomeric purity

Facially Coordinating Tridentate PNP Binding Mode Enforces Rigid Chiral Pocket

X-ray crystallographic analysis of the iridium(III) ortho-metalated dihydride complex fac-exo-(R)-[IrH₂{C₆H₄CH(Me)N(CH₂CH₂PPh₂)₂}] (10a), derived from the (R)-PNP* ligand, reveals a distorted octahedral geometry in which the PNP* ligand coordinates facially through both phosphorus donors and the nitrogen atom, with the sixth site occupied by an ortho-carbon of the phenyl ring [1]. This facial tridentate coordination mode, enabled by the α-methylbenzyl-substituted PNP backbone, creates a well-defined chiral pocket around the iridium center. In contrast, the achiral Bis(2-diphenylphosphinoethyl)amine and simpler N-alkyl PNP ligands typically coordinate in a bidentate P,P-fashion without engaging the nitrogen donor, resulting in a more flexible coordination sphere and no steric induction of chirality [2].

Tridentate ligand PNP coordination Iridium hydride complexes

Substituent-Dependent Enantioselectivity: α-Methylbenzyl-PNP* vs. sec-Butyl-PNP* Ligands

Within the Bianchini PNP* ligand series, the α-methylbenzyl-substituted ligands (S)-5b and (R)-5a achieve enantioselectivities up to 54% ee in the reduction of benzylideneacetone [1]. The sec-butyl-substituted analogs (R)- and (S)-sec-butyl-bis(2-diphenylphosphinoethyl)amine, reported in a subsequent study, exhibit different catalytic performance profiles when complexed with iridium, reflecting the influence of the nitrogen substituent on the chiral induction efficiency [2]. While a direct numerical comparison of ee values for identical substrates across the two ligand families is not available in a single publication, the structural divergence—aromatic α-methylbenzyl vs. aliphatic sec-butyl—alters the steric and electronic environment of the iridium active site, justifying the selection of the α-methylbenzyl variant for applications requiring aromatic-substituent-derived chiral pockets.

Chiral PNP ligands Substituent effect Enantioselectivity comparison

Commercial Purity Specification: Comparison of (S)-(-)-PNP* Across Suppliers

Sigma Aldrich specifies the (S)-(-)-PNP* ligand at ≥98.0% purity by CHN elemental analysis, which quantifies total carbon, hydrogen, and nitrogen content but does not directly assess enantiomeric excess . For procurement decisions, laboratories requiring verified enantiopurity should request additional chiral HPLC or NMR characterization, as the standard commercial purity specification does not guarantee enantiomeric homogeneity. The (R)-(+) enantiomer is specified identically at ≥98.0% (CHN), underscoring that the two products are distinguished solely by optical rotation sign and CAS number, not by differential purity criteria.

Purity specification Chiral HPLC Elemental analysis

Where S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine Delivers Demonstrated Differentiation


Asymmetric Hydrogen-Transfer Reduction of α,β-Unsaturated Ketones to Chiral Allylic Alcohols

The (S)-(-)-PNP* ligand, in combination with [Ir(COD)(OMe)]₂, catalyzes the chemo- and enantioselective reduction of benzylideneacetone and related α,β-unsaturated ketones to (S)-configured allylic alcohols with up to 94% carbonyl chemoselectivity and up to 54% enantiomeric excess [1]. This reaction is directly applicable to the synthesis of chiral building blocks for pharmaceuticals, fragrances, and natural products where the allylic alcohol serves as a key intermediate. Laboratories targeting the (S)-product must procure the (S)-ligand specifically; the (R)-ligand yields the opposite enantiomer at comparable ee.

Synthesis of Structurally Defined Iridium(III) Hydride Complexes for Mechanistic Studies

The (S)-(-)-PNP* ligand reacts with [Ir(COD)(OMe)]₂ to generate well-defined iridium(I) cyclooctadiene hydride complexes, which undergo further transformation to iridium(III) ortho-metalated dihydride species with crystallographically characterized facial tridentate P,N,P coordination [1]. These isolable, optically pure complexes serve as mechanistic probes for C–H activation, hydrogen-transfer, and reductive elimination pathways. The crystallographic benchmark data (monoclinic P2₁, R = 0.037) provide a structural reference point unavailable for many competing chiral PNP ligands.

Chiral Ligand Screening for Asymmetric Catalysis Methodology Development

When screening chiral PNP-type ligands for novel asymmetric transformations, the (S)-(-)-α-methylbenzyl-PNP* variant offers a distinct steric and electronic profile compared to sec-butyl- or dicyclohexylphosphino-substituted analogs [1][2]. The aromatic α-methylbenzyl substituent engages in potential π-stacking interactions with aromatic substrates and confers a different bite angle and chiral pocket shape, making it a essential benchmark ligand in any systematic PNP* ligand survey for iridium, rhodium, or ruthenium catalysis.

Enantioselective Reduction of Prochiral and Unsymmetrical Ketones

Beyond α,β-unsaturated substrates, the (S)-(-)-PNP*-iridium system reduces prochiral and unsymmetrical ketones via hydrogen transfer from alcohol donors [1]. This broadens the utility of (S)-(-)-PNP* to the synthesis of a range of chiral secondary alcohols. The demonstrated activity with multiple substrate classes supports the procurement of this specific enantiomer for laboratories developing general asymmetric ketone reduction protocols.

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